Lithium triborate

Description

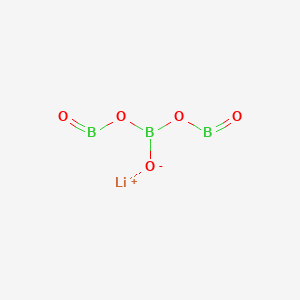

Structure

2D Structure

Properties

Molecular Formula |

B3LiO5 |

|---|---|

Molecular Weight |

119.4 g/mol |

IUPAC Name |

lithium;bis(oxoboranyloxy)borinate |

InChI |

InChI=1S/B3O5.Li/c4-1-7-3(6)8-2-5;/q-1;+1 |

InChI Key |

VCZFPTGOQQOZGI-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].B(=O)OB([O-])OB=O |

Synonyms |

lithium borate lithium borate (1:1) lithium borate (Li2-B8O13) lithium borate (Li3-BO3) lithium borate heptahydrate lithium triborate |

Origin of Product |

United States |

Fundamental Research Context of Lithium Triborate

Historical Trajectories in Lithium Triborate Research

The scientific journey of this compound can be traced back to the early 20th century, with its pivotal development as a premier nonlinear optical crystal occurring much later. Initial studies focused on the fundamental chemistry and physics of the lithium-boron-oxygen system.

The compound was first identified in 1926 by Mazzetti and Carli. journalssystem.com Subsequent research in the 1950s by scientists like Rollet, Bouaziz, and Sastry further characterized its properties, establishing that it crystallizes from the Li₂O-B₂O₃ system via a peritectic reaction at 834°C. journalssystem.com However, its complex crystal structure was not fully elucidated until 1978 by Konig and Hoppe. journalssystem.com

The turning point for LBO came in 1989 when Chen Chuangtian and his team at the Fujian Institute of Research on the Structure of Matter (FIRSM) of the Chinese Academy of Sciences discovered its remarkable nonlinear optical capabilities. wikipedia.orgjournalssystem.comborates.today This discovery was a direct response to the increasing demand for robust, solid-state lasers capable of emitting short-wavelength light. journalssystem.com Following this breakthrough, patents for LBO and its applications were secured in China, the United States, and Japan, cementing its role in the global photonics market. gwu-lasertechnik.degwu-lasertechnik.de

Early methods for creating LBO involved solid-state reactions, for instance, by reacting lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃) at high temperatures. journalssystem.com Over time, crystal growth techniques evolved significantly, with methods like the top-seeded solution growth (TSSG) being perfected to produce large, high-quality single crystals required for modern applications. researchgate.netresearchgate.net

| Year | Milestone | Researcher(s)/Institution |

|---|---|---|

| 1926 | First discovery of the compound LiB₃O₅. journalssystem.com | Mazzetti and Carli |

| 1955-1958 | Characterization of its crystallization from the Li₂O-B₂O₃ system. journalssystem.com | Rollet, Bouaziz, Sastry, and Hummel |

| 1978 | Elucidation of the crystal structure. journalssystem.com | Konig and Hoppe |

| 1989 | Discovery of its significant nonlinear optical properties. wikipedia.orgjournalssystem.comborates.today | Chen Chuangtian et al. (FIRSM, CAS) |

| 1989 | Patents granted for LBO and its NLO applications. gwu-lasertechnik.degwu-lasertechnik.de | FIRSM, CAS |

Foundational Significance within Advanced Inorganic Materials Science

This compound is considered a cornerstone material in advanced inorganic materials science, primarily due to its unique and highly desirable combination of properties. wikipedia.orgeksmaoptics.com Borate (B1201080) crystals in general, and LBO specifically, offer distinct physical characteristics derived from their unique crystal and electronic structures, which are not achievable with other material types. journalssystem.com LBO's emergence was a significant event, providing a superior alternative to previously used NLO crystals like potassium dihydrogen phosphate (B84403) (KDP) and β-barium borate (BBO) for certain applications, especially those requiring high power. laser-crylink.commdpi.com

The foundational importance of LBO stems from a confluence of exceptional characteristics:

Wide Transparency Range : LBO is transparent to light across a broad spectrum, from the deep ultraviolet (160 nm) to the infrared (2600 nm), making it versatile for a wide array of laser wavelengths. wikipedia.orgphotonics.comfirebirdoptics.com

High Laser Damage Threshold : It can withstand very high-intensity laser beams without sustaining damage, a critical property for high-power laser applications. wikipedia.orgphotonics.comgwu-lasertechnik.de

Excellent Chemical and Mechanical Stability : LBO is non-hygroscopic (does not readily absorb moisture from the air) and possesses a Mohs hardness of 6, making it durable and easy to handle and polish. wikipedia.orgresearchgate.netjournalssystem.com

Effective Nonlinear Coefficients : It possesses moderately high nonlinear optical coefficients, which are essential for efficient frequency conversion processes. wikipedia.orgphotonics.com

These properties make LBO an indispensable component in numerous nonlinear optical applications. It is widely used for frequency conversion, such as second harmonic generation (SHG), where it can efficiently double the frequency of a laser, for example, converting a 1064 nm infrared beam from an Nd:YAG laser into 532 nm green light. wikipedia.orglaser-crylink.com It is also used for third harmonic generation (THG) and in optical parametric oscillators (OPOs), which generate tunable laser light over a broad range of wavelengths. ontosight.aiphotonics.comfirebirdoptics.com Its ability to be non-critically phase-matched (NCPM) over a wide wavelength range further enhances its utility, as this eliminates the walk-off angle, resulting in a high conversion efficiency and excellent beam quality. gwu-lasertechnik.deeksmaoptics.com

The development of LBO has been crucial for progress in solid-state laser systems, enabling the reliable production of laser light at wavelengths and power levels that were previously difficult to achieve. castech.comjournalssystem.com Its use is pivotal in fields such as scientific research, medical equipment, and industrial material processing. castech.comfirebirdoptics.com

Synthetic Methodologies and Crystal Growth Techniques for Lithium Triborate

High-Temperature Solid-State Reaction Approaches

High-temperature solid-state reaction is a common method for synthesizing polycrystalline LBO powder, which can serve as a precursor for crystal growth. journalssystem.commetu.edu.tr This approach involves the direct reaction of solid precursors at elevated temperatures to form the desired compound.

Precursor Material Selection and Reaction Stoichiometry

The selection of precursor materials and their precise stoichiometric ratio are critical for the successful synthesis of phase-pure lithium triborate. The most commonly employed and cost-effective precursors are lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃). metu.edu.trjournalssystem.com Other starting materials that have been investigated include lithium hydroxide (B78521) (LiOH), lithium metaborate (B1245444) (LiBO₂), and boron trioxide (B₂O₃). journalssystem.com

The stoichiometric ratio of the precursors is paramount to avoid the formation of impurity phases such as lithium tetraborate (B1243019) (Li₂B₄O₇) and other lithium borate (B1201080) compounds. journalssystem.comresearchgate.net For the reaction between lithium carbonate and boric acid, a stoichiometric mixture is prepared, often with pre-heating to remove water. journalssystem.com Studies have shown that the combination of Li₂CO₃ and H₃BO₃ is highly suitable for synthesizing LBO with good phase purity. metu.edu.trjournalssystem.com

| Lithium Source | Boron Source | Reference |

| Lithium Carbonate (Li₂CO₃) | Boric Acid (H₃BO₃) | metu.edu.trjournalssystem.com |

| Lithium Metaborate (LiBO₂) | Boric Acid (H₃BO₃) | journalssystem.com |

| Lithium Metaborate (LiBO₂) | Boron Trioxide (B₂O₃) | journalssystem.com |

| Lithium Hydroxide (LiOH) | Boric Acid (H₃BO₃) | journalssystem.com |

| Lithium Hydroxide (LiOH) | Boron Trioxide (B₂O₃) | journalssystem.com |

| Lithium Fluoride (B91410) (LiF) | Boron Trioxide (B₂O₃) glass | journalssystem.com |

Investigation of Reaction Kinetics and Thermochemical Pathways

The kinetics and thermochemical pathways of the solid-state reaction to form this compound are influenced by factors such as reaction temperature and duration. Research indicates that LBO can be successfully produced at temperatures around 710-750°C. journalssystem.commetu.edu.tr The reaction time is also a crucial parameter, with studies investigating durations from a few hours to over 20 hours to optimize the yield and purity of the final product. journalssystem.commetu.edu.tr

For instance, one study found that a reaction temperature of 750°C for 14 hours was optimal for the synthesis of LBO from lithium carbonate and boric acid, although some impurities were still present. metu.edu.trjournalssystem.com Another investigation determined that LBO could be produced at 710°C in just 4 hours. metu.edu.tr The formation of LBO is an exothermic reaction, and understanding the thermochemical pathways is essential for controlling the process and preventing the formation of undesired byproducts. researchgate.net The decomposition of LBO into other lithium borates, such as lithium tetraborate, can occur at certain temperatures, but this process is typically slow, allowing for the stability of LBO crystals when cooled at moderate rates. journalssystem.com

Solution-Based Single Crystal Growth Techniques

To obtain large, high-quality single crystals of this compound suitable for optical applications, solution-based growth techniques are employed. These methods allow for greater control over the crystallization process compared to solid-state reactions.

Optimized Top-Seeded Solution Growth (TSSG) Processes

The top-seeded solution growth (TSSG) method is a widely used technique for growing large LBO single crystals. researchgate.netoptica.org This process involves using a seed crystal that is brought into contact with a supersaturated solution, from which the crystal grows. The high viscosity of the B₂O₃-rich melts from which LBO is grown presents a significant challenge, as it can lead to unstable crystal growth. metu.edu.tr

To overcome this, researchers have focused on optimizing the TSSG process. This includes the development of new solute transport techniques to enhance mass transport at the melt interface. optica.org Careful control of growth parameters such as the pulling rate and rotation rate of the seed crystal is essential to avoid spontaneous nucleation and ensure the growth of a high-quality single crystal. optica.orgcapes.gov.br Through these optimized processes, the successful growth of very large LBO single crystals, with dimensions on the order of several centimeters and weights of several kilograms, has been reported. optica.org

Influence of Flux Compositions on Crystallization Mechanisms (e.g., MoO₃-based fluxes, NaCl melt-additives)

The composition of the flux, or solvent, plays a critical role in the TSSG process by reducing the viscosity of the melt and facilitating stable crystal growth. Molybdenum trioxide (MoO₃) is a commonly used and important flux for growing LBO crystals from high-temperature solutions. metu.edu.trresearchgate.netresearchgate.netrsc.org The addition of MoO₃ to the Li₂O-B₂O₃ system helps to lower the viscosity and allows for the growth of high-quality crystals. researchgate.netresearchgate.net Spectroscopic investigations have been conducted to understand the structural role of MoO₃ in the melt and its mechanism in promoting LBO crystallization. rsc.org

In addition to MoO₃, other additives have been explored to modify the flux properties. For example, the addition of small amounts of sodium chloride (NaCl) to the B₂O₃-rich flux has been shown to reduce the viscosity of the top-seeded solution, enabling the growth of large and high-quality LBO crystals. metu.edu.tr The selection of an optimal solvent composition is crucial, and researchers have studied various compositions within the Li₂O-B₂O₃-MoO₃ system to identify the most suitable conditions for LBO crystal growth. researchgate.net

| Flux System | Additive | Effect | Reference |

| Boron Trioxide (B₂O₃) | Molybdenum Trioxide (MoO₃) | Reduces melt viscosity, facilitates stable growth | metu.edu.trresearchgate.netresearchgate.net |

| Boron Trioxide (B₂O₃) | Sodium Chloride (NaCl) | Reduces melt viscosity | metu.edu.tr |

| Li₂O-MoO₃ | Zinc Fluoride (ZnF₂) | Improved second-harmonic generation efficiency | researchgate.net |

Control of Growth Parameters and Their Impact on Crystalline Perfection

The crystalline perfection of LBO crystals is highly dependent on the precise control of various growth parameters during the TSSG process. The thermal gradient within the furnace is a key factor that must be carefully managed to grow crack-free, high-quality crystals. researchgate.netacs.org Uncontrolled temperature fluctuations can lead to the formation of defects and polycrystalline growth. researchgate.net

The rotation speed of the seed crystal can be used to control the morphology of the growing crystal. researchgate.net The cooling rate of the crystal after growth is also critical, as rapid cooling can induce cracking. researchgate.net Furthermore, the purity of the starting materials is essential, as impurities can act as uncontrolled crystallization sites and degrade the quality of the single crystal. researchgate.net Post-growth thermal treatment in an oxygen atmosphere has also been investigated as a means to improve the optical properties of the crystals. researchgate.net By carefully controlling these parameters, it is possible to produce large LBO crystals with high optical homogeneity and a low density of defects. researchgate.net

Polycrystalline Synthesis Methods

The synthesis of polycrystalline this compound (LBO) is a crucial step for various applications and for preparing the source material for single crystal growth. Researchers have explored several methods to produce LBO in powder form, each with its own set of advantages and challenges. The primary goal is to achieve a high-purity, single-phase material.

One of the most common and traditional techniques is the high-temperature solid-state reaction . This method typically involves the reaction of stoichiometric amounts of lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃). journalssystem.comscispace.com The starting materials are thoroughly mixed and ground to ensure homogeneity. aip.orgmetu.edu.tr The mixture is then subjected to a heat treatment process. An initial pre-heating step at a lower temperature, such as 300°C for 4 hours, is often employed to remove water and carbon dioxide. metu.edu.trjournalssystem.com This is followed by calcination at a higher temperature, for instance, 750°C for several hours (ranging from 7 to 21 hours), to facilitate the reaction and formation of the LBO phase. journalssystem.comscispace.comjournalssystem.com While this method is straightforward, achieving a pure LBO phase can be challenging, as intermediate compounds like lithium tetraborate (Li₂B₄O₇) can form as impurities. journalssystem.com The choice of starting materials has been found to influence the purity of the final product, with the combination of Li₂CO₃ and H₃BO₃ being identified as suitable in terms of both phase purity and cost. journalssystem.commetu.edu.tr

Another effective technique is the precipitation-assisted high-temperature solid-state method . metu.edu.trresearchgate.net This method involves dissolving the lithium and boron precursors in an aqueous medium, followed by precipitation. The resulting precipitate is then calcined at a high temperature to form the LBO powder. This technique has been reported to yield LBO with higher phase purity compared to other methods, offering a simpler and more energy-efficient route to obtaining the desired compound. metu.edu.tr The resulting LBO can then be used in applications like thermoluminescence, sometimes with the addition of dopants like aluminum oxide (Al₂O₃) or copper oxide (CuO) to enhance its properties. researchgate.netresearchgate.net

The synthesized polycrystalline LBO is typically characterized using various analytical techniques, including X-ray diffraction (XRD) to confirm the crystal phase, Fourier Transform Infrared (FTIR) spectroscopy to identify functional groups, and Differential Thermal Analysis (DTA) to study its thermal properties. metu.edu.trmetu.edu.trresearchgate.net

Table 1: Summary of Polycrystalline Synthesis Methods for this compound

| Synthesis Method | Precursor Materials | Typical Synthesis Temperature | Key Findings & Observations | Citations |

|---|---|---|---|---|

| High-Temperature Solid-State Reaction | Lithium Carbonate (Li₂CO₃), Boric Acid (H₃BO₃) | 750°C | A common method, but can result in impurities like Li₂B₄O₇. The combination of Li₂CO₃ and H₃BO₃ is cost-effective. | journalssystem.comscispace.comjournalssystem.com |

| Microwave-Assisted High-Temperature Solid-State Synthesis | Lithium Carbonate (Li₂CO₃), Boric Acid (H₃BO₃) with thermal auxiliaries (e.g., sucrose) | Microwave pre-heating followed by conventional heating | Reduces overall heating time. Direct microwave synthesis was unsuccessful, but the assisted method shows promise. | metu.edu.tr |

| Precipitation-Assisted High-Temperature Solid-State Reaction | Lithium and Boron precursors in aqueous solution | High-temperature calcination after precipitation | Yields LBO with higher phase purity. It is considered a simple and energy-efficient method. | metu.edu.trresearchgate.net |

Novel Approaches to this compound Crystallization

Due to its incongruent melting behavior, this compound single crystals cannot be grown from a pure melt using conventional techniques like the Czochralski or Bridgman methods. wikipedia.org This has necessitated the development of novel and advanced crystallization techniques, primarily based on solution growth methods.

The most widely used and successful technique for growing large, high-quality LBO crystals is the Top-Seeded Solution Growth (TSSG) method . firebirdoptics.comcrylink.com This is a type of flux growth, where a solvent, or "flux," is used to dissolve the LBO components at a temperature below LBO's melting point. wikipedia.orgsintec.sg A seed crystal of LBO is introduced into the saturated solution, and by carefully controlling the temperature, the crystal grows from the solution. A significant challenge in the TSSG growth of LBO is the high viscosity of the borate melts, which can impede mass transport and lead to unstable growth. researchgate.netoptica.org

The choice of flux is critical for successful LBO crystal growth. Molybdenum oxide (MoO₃) is a commonly used flux. wikipedia.orgsintec.sg However, using MoO₃ alone can lead to instability in the solution. sintec.sg Therefore, mixed flux systems are often employed, incorporating other compounds like lithium fluoride (LiF), lithium oxide (Li₂O), or boric oxide (B₂O₃) to improve solution stability and the quality of the resulting crystals. wikipedia.orgsintec.sg Researchers have successfully grown very large LBO crystals, some weighing several kilograms, by optimizing the TSSG method with new solute transport techniques and flux systems. optica.orgresearchgate.net

Recent advancements in LBO crystal growth focus on achieving larger crystals with higher quality. crylink.com This includes the use of in-situ monitoring and computer simulations to better control crystal growth parameters in real-time. crylink.com Combining the TSSG method with techniques like the accelerated crucible rotation technique has also been explored to improve growth outcomes. researchgate.net

Another innovative approach is the sol-gel method , which can be used to prepare LBO in glassy or amorphous forms at lower temperatures. capes.gov.brresearchgate.net This process involves the hydrolysis and polycondensation of molecular precursors, such as tetraethylorthosilicate (TEOS) as a source for silica (B1680970) coatings on LBO, though the principle applies to LBO synthesis itself. aip.orgresearchgate.net For LBO, the process would involve lithium and boron alkoxides or salts. While primarily used for producing glassy LBO or thin films, the sol-gel technique offers a low-temperature route to forming the borate network. capes.gov.brresearchgate.net The resulting gel can be heat-treated to induce crystallization. capes.gov.br This method has been particularly explored for creating antireflective coatings on LBO crystals, where a "point contact" dip-coating method was developed to apply silica (SiO₂) coatings from a sol-gel solution. aip.orgresearchgate.net

Furthermore, the integration of LBO with micro- and nanofabrication techniques represents a frontier in its application. crylink.com Advanced deposition methods like pulsed laser deposition (PLD) and molecular beam epitaxy (MBE) are being investigated to grow LBO thin films on various substrates for integrated photonics. crylink.com

Table 2: Overview of Novel Crystallization and Preparation Approaches for this compound

| Crystallization/Preparation Method | Key Features | Reported Outcomes | Citations |

|---|---|---|---|

| Top-Seeded Solution Growth (TSSG) | Growth from a high-temperature solution (flux). Requires precise temperature control and a seed crystal. | Enables the growth of large, high-quality single crystals. Widely used commercially and in research. | firebirdoptics.comcrylink.comoptica.org |

| Flux Growth | Utilizes various fluxes (e.g., MoO₃, LiF, B₂O₃) to dissolve LBO components below its melting point. | The choice of flux is crucial for solution stability and crystal quality. Mixed fluxes are often preferred. | wikipedia.orgsintec.sg |

| Sol-Gel Method | Low-temperature synthesis from molecular precursors. Forms a gel which can be heat-treated. | Can produce glassy or amorphous LBO. Used for creating antireflective coatings on LBO crystals. | capes.gov.brresearchgate.netaip.org |

| Advanced Deposition (PLD, MBE) | Techniques for growing thin films of LBO on various substrates. | Enables integration of LBO into micro- and nanophotonic devices. | crylink.com |

Advanced Structural Characterization and Crystallographic Analysis of Lithium Triborate

Elucidation of Atomic and Crystalline Architecture

The remarkable optical and mechanical properties of lithium triborate are a direct consequence of its specific atomic and crystalline arrangement. wikipedia.org This section explores the fundamental crystallographic features of this compound.

Orthorhombic Crystal System and Space Group Determination (Pna2₁)

This compound crystallizes in the orthorhombic system, a crystal system characterized by three unequal crystallographic axes at right angles to each other. wikipedia.orglasercomponents.comjournalssystem.com Its specific space group is designated as Pna2₁. wikipedia.orglasercomponents.comjournalssystem.comresearchgate.net This space group assignment provides a detailed description of the symmetry elements present within the crystal, including glide planes and a screw axis. researchgate.net The lattice parameters, which define the dimensions of the unit cell, have been determined with high precision. Reported values are approximately a = 8.4473 Å, b = 7.3788 Å, and c = 5.1395 Å. wikipedia.orglasercomponents.com These parameters are fundamental for a complete description of the crystal lattice.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | wikipedia.orglasercomponents.comjournalssystem.com |

| Space Group | Pna2₁ | wikipedia.orglasercomponents.comjournalssystem.comresearchgate.net |

| Point Group | mm2 | wikipedia.orgresearchgate.net |

| Lattice Parameters | a ≈ 8.4473 Å | wikipedia.orglasercomponents.com |

| b ≈ 7.3788 Å | wikipedia.orglasercomponents.com | |

| c ≈ 5.1395 Å | wikipedia.orglasercomponents.com |

Analysis of Boron-Oxygen Polyhedral Connectivity and Networks ([B₃O₇]⁵⁻ helices, BO₃, BO₄ units)

The fundamental building block of the this compound structure is the anionic group (B₃O₇)⁵⁻. researchgate.netdtic.mil This group is formed by the linkage of basic boron-oxygen units. Specifically, the structure contains both trigonal planar BO₃ groups and tetrahedral BO₄ groups. wikipedia.orgresearchgate.netaip.org Within the (B₃O₇)⁵⁻ group, two boron atoms are part of BO₃ units, and one boron atom is part of a BO₄ unit. dtic.milspiedigitallibrary.org These (B₃O₇)⁵⁻ groups interconnect to form a continuous three-dimensional network. wikipedia.orgcnphotonics.com A key feature of this network is the formation of endless helices of (B₃O₇)⁵⁻ groups that spiral along the c-axis. dtic.milwiley-vch.de This robust and compact network structure contributes significantly to the crystal's high damage threshold and excellent mechanical stability. wikipedia.orgcnphotonics.com

The boron-oxygen bond lengths vary depending on the coordination. In the trigonal BO₃ units, B-O bond distances are in the range of approximately 1.35-1.40 Å. materialsproject.org In the tetrahedral BO₄ units, the B-O bond lengths are slightly longer, with values around 1.46 Å and 1.49 Å. materialsproject.org

State-of-the-Art Structural Probing Techniques

A variety of advanced analytical techniques are employed to elucidate and characterize the intricate structure of this compound at both the atomic and microstructural levels.

X-ray Diffraction (XRD) for Structural Refinement

X-ray diffraction (XRD) is a primary and indispensable tool for the structural analysis of this compound. metu.edu.trscispace.comjournalssystem.com By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, researchers can confirm the crystalline phase and refine the structural model. metu.edu.trjournalssystem.com XRD data is used to precisely determine the lattice parameters, space group, and atomic positions within the unit cell. journalssystem.comresearchgate.netmetu.edu.tr For polycrystalline samples, powder XRD is used to identify the LiB₃O₅ phase and detect the presence of any secondary phases or impurities that may have formed during synthesis. scispace.comjournalssystem.comresearchgate.net Single-crystal XRD provides more detailed structural information, allowing for the accurate refinement of bond lengths and angles. researchgate.netcambridge.org

Temperature-Dependent Structural Evolution and Phase Stability Studies

The crystal structure and stability of this compound are significantly influenced by temperature. As a material utilized in applications often involving high-power lasers, understanding its thermal behavior is paramount for predicting performance and operational limits.

This compound crystallizes in the orthorhombic space group Pna2₁ metu.edu.trnju.edu.cn. Its structure is known to be stable over a wide temperature range, a key attribute for its applications in nonlinear optics. However, detailed studies using techniques like X-ray diffraction (XRD) and Differential Thermal Analysis (DTA) have elucidated subtle and significant changes as a function of temperature.

Research has shown that while no major phase transitions occur below its melting point, the crystal lattice does exhibit anisotropic thermal expansion wikipedia.org. Studies covering a broad temperature spectrum, from as low as 98 K up to 650 K, have provided a comprehensive view of these structural changes mdpi.com. One notable observation is a slight decrease in the coordination number of the lithium ions with increasing temperature researchgate.net. The fundamental [B₃O₅]⁻ anionic frameworks, composed of interconnected BO₃ triangles and BO₄ tetrahedra, are largely rigid, and thermal deformations primarily occur through a hinge-like mechanism between these groups researchgate.net.

The phase stability of this compound is limited by its incongruent melting point at approximately 834 °C wikipedia.orgbenthamopen.com. Upon heating, it can decompose into other lithium borate (B1201080) compounds before melting. DTA studies have identified that LiB₃O₅ can transform to other phases at elevated temperatures. For instance, one study observed decomposition to lithium tetraborate (B1243019) (Li₂B₄O₇) and lithium octaborate (Li₂B₈O₁₃) at 595 °C metu.edu.tr. Another investigation noted that LiB₃O₅ transforms to Li₃B₇O₁₂ between 810 °C and 850 °C, which in turn decomposes to Li₂B₄O₇ at higher temperatures metu.edu.tr. The precise temperature of these transformations can be influenced by the heating rate and atmospheric conditions during the analysis.

The optical properties of LBO are also temperature-dependent. For non-critical phase matching (NCPM), a crucial technique for efficient second-harmonic generation, the crystal's temperature must be precisely controlled. For example, Type I NCPM for a 1064 nm laser is achieved at around 149 °C wikipedia.orgoptica.org. This tunability underscores the direct link between temperature, refractive indices, and the underlying crystal structure.

Table 1: Temperature Stability Limits of Lithium Borate Compounds

This table presents data on the thermal decomposition and phase transitions of this compound as observed in thermal analysis studies.

| Compound | Temperature Range of Stability/Transition (°C) | Resultant Products/Phase | Reference |

| This compound (LiB₃O₅) | 595 | Decomposition | Lithium tetraborate (Li₂B₄O₇), Lithium octaborate (Li₂B₈O₁₃) |

| This compound (LiB₃O₅) | 810 < T < 850 | Transformation | Li₃B₇O₁₂ |

| This compound (LiB₃O₅) | ~834 | Incongruent Melting | - |

| Li₃B₇O₁₂ | 835 < T < 875 | Decomposition | Lithium tetraborate (Li₂B₄O₇) |

Correlations between Synthesis Conditions and Resultant Crystal Structure

The crystallographic quality, phase purity, and even the morphology of this compound are intricately linked to the conditions employed during its synthesis. Various methods have been developed to produce LBO, ranging from polycrystalline powders to large single crystals, each yielding materials with distinct structural characteristics.

Solid-State Reaction: This is a conventional method involving the high-temperature reaction of stoichiometric amounts of lithium salts (e.g., Lithium carbonate, Li₂CO₃) and boric acid (H₃BO₃) or boron trioxide (B₂O₃) journalssystem.com. The synthesis temperature is a critical parameter. For example, reacting the precursors at 750°C has been shown to successfully produce LiB₃O₅, though often with minor amounts of side products like lithium tetraborate (Li₂B₄O₇) journalssystem.comresearchgate.net. The purity of the final product is highly dependent on the reaction temperature and duration. Inadequate conditions can lead to incomplete reactions or the formation of impurity phases researchgate.net.

Melt Growth Methods: For producing large, high-quality single crystals required for optical applications, melt growth techniques like the top-seeded solution growth (TSSG) are used. A significant challenge in growing LBO from a melt is the high viscosity of B₂O₃-rich solutions, which can impede mass transport and lead to unstable crystal growth metu.edu.tr. To overcome this, fluxes such as molybdenum trioxide (MoO₃) or sodium chloride (NaCl) are added to the melt metu.edu.trrsc.org. These fluxes reduce the solution's viscosity, facilitating the growth of large, high-quality crystals. The choice and concentration of the flux can influence the structural perfection and impurity incorporation in the final crystal.

Sol-Gel Method: This technique offers an alternative route to synthesizing LBO, particularly for producing nanomaterials like nanowires nju.edu.cn. The process involves creating a homogenous sol from precursors, which is then gelled and heat-treated. This method allows for better stoichiometric control at the molecular level and can yield highly uniform, single-crystal nanowires with specific crystallographic orientations nju.edu.cn. The use of additives like citric acid during the process can promote the desired morphology nju.edu.cn.

Other Synthesis Routes: Researchers have also explored methods like microwave-assisted and precipitation-assisted solid-state reactions metu.edu.trresearchgate.net. Studies comparing these methods have found that the synthesis route directly affects the physical and structural properties of the resulting this compound researchgate.net. For instance, the precipitation-assisted high-temperature solid-state reaction has been reported to yield LiB₃O₅ with higher phase purity compared to other methods by minimizing the presence of crystalline phases like Li₂B₄O₇ researchgate.net.

The characterization of LBO synthesized by these varied methods is typically performed using X-ray diffraction (XRD), which confirms the crystalline phase and allows for the precise determination of lattice parameters. Minor variations in the calculated cell parameters can often be attributed to the specific synthesis conditions, such as the presence of dopants or residual strain researchgate.net.

Table 2: Influence of Synthesis Method on this compound Crystal Structure

This interactive table summarizes the key outcomes and structural characteristics of this compound produced by different synthesis techniques.

| Synthesis Method | Precursors | Key Conditions | Resultant Structure/Morphology | Phase Purity | Reference |

| High-Temperature Solid-State Reaction | Li₂CO₃, H₃BO₃ | 750°C | Polycrystalline powder | Good, but can contain minor side products (e.g., Li₂B₄O₇) | journalssystem.comresearchgate.net |

| Top-Seeded Solution Growth (TSSG) | Li₂O, B₂O₃ | B₂O₃-rich melt with flux (e.g., MoO₃) | Large single crystals | High | metu.edu.trrsc.org |

| Sol-Gel Method | LiNO₃, H₃BO₃, Citric Acid | Gelling followed by heat treatment | Single-crystal nanowires | High | nju.edu.cn |

| Precipitation-Assisted Solid-State Reaction | - | 750°C for 1 hour | Polycrystalline powder | Higher phase purity compared to other solid-state methods | researchgate.net |

| Microwave-Assisted Synthesis | Li₂CO₃, H₃BO₃, Urea | Microwave pre-heating | Polycrystalline powder | Can contain impurity phases (Li₂B₄O₇, Li₃B₇O₁₂) | metu.edu.trresearchgate.net |

Intrinsic and Extrinsic Defect Engineering in Lithium Triborate

Characterization and Origin of Intrinsic Point Defects (e.g., Oxygen and Lithium Vacancies)

As-grown lithium triborate crystals inherently contain point defects, primarily oxygen and lithium vacancies. researchgate.netoptica.org These vacancies are created during the crystal growth process and are crucial for maintaining charge neutrality within the crystal lattice; for instance, two lithium vacancies can compensate for one oxygen vacancy. optica.org

Electron Paramagnetic Resonance (EPR) is a key technique used to identify and characterize these defects. researchgate.netoptica.org When the crystal is exposed to ionizing radiation, such as X-rays, at low temperatures (e.g., 77 K), "free" electrons and holes are generated. researchgate.net These charge carriers can then be trapped by the pre-existing vacancies.

Oxygen Vacancies: An oxygen vacancy can trap an electron. EPR studies have shown that this trapped electron is primarily localized on a neighboring boron atom. researchgate.netoptica.orgresearchgate.net This defect is referred to as a singly ionized oxygen vacancy (Vₒ⁺). researchgate.net

Lithium Vacancies: Holes, on the other hand, can be trapped by an oxygen ion adjacent to a lithium vacancy. optica.org This creates a hole center that is more thermally stable than a self-trapped hole (a hole trapped on a regular oxygen ion). researchgate.net The concentration of holes trapped by lithium vacancies has been measured to be in the order of 10¹⁶ cm⁻³. optica.org

These intrinsic defects can adversely affect the performance of LBO crystals by causing unwanted optical absorption, which can lead to the buildup of excess heat and material degradation. afit.edu

Deliberate Impurity Introduction and Its Impact on Lattice Sites

The intentional introduction of impurities, or doping, is a common technique to modify the properties of materials. In this compound, doping with transition metal ions and rare-earth elements has been investigated to understand its impact on the crystal lattice and its optical and electronic properties.

Doping with Transition Metal Ions (e.g., Cu, Zn)

Copper (Cu): Copper ions have been introduced into LiB₃O₅ crystals through diffusion at high temperatures. afit.edu Studies using photoluminescence (PL), thermoluminescence (TL), and EPR have shown that Cu⁺ ions can occupy both Li⁺ sites and interstitial positions within the crystal. afit.eduafit.edu Upon irradiation, Cu⁺ ions at Li⁺ sites can trap a hole to form Cu²⁺, while interstitial Cu⁺ ions can trap an electron to form Cu⁰ atoms. afit.eduafit.edu The presence of copper can also lead to the formation of perturbed Cu²⁺ ions. afit.edu The site symmetry around Cu²⁺ ions in lithium borate (B1201080) glasses is often a tetragonally distorted octahedra. ingentaconnect.com

Zinc (Zn): Doping with zinc has been studied in lithium borate glasses. aip.org Increasing the concentration of zinc can enhance the fluorescence emission, which is attributed to zinc interstitials. In lithium zinc borate glasses, doping with other elements like samarium can alter the material's thermal and optical properties, such as decreasing the glass transition temperature and the optical band gap. aip.org

The introduction of transition metal ions can create new defect centers that influence the material's response to radiation and its luminescence properties. scientific.net

Defect-Mediated Electronic and Optical Phenomena

The presence of both intrinsic and extrinsic defects in this compound gives rise to various electronic and optical phenomena, particularly when the material is subjected to high-intensity light or ionizing radiation.

Multiphoton absorption processes can create free electrons and holes, which are then trapped by the pre-existing defects. optica.org This trapping leads to the formation of transient optical absorption bands. afit.eduoptica.org

Trapped Electrons: Electrons trapped at oxygen vacancies are responsible for an optical absorption band peaking near 300 nm. afit.eduoptica.orgresearchgate.net

Trapped Holes: Holes trapped on oxygen ions, including those near lithium vacancies and self-trapped holes, produce absorption bands in the 500-700 nm region. afit.eduoptica.orgresearchgate.net

These defect-mediated absorption bands are a significant concern in high-power laser applications as they can lead to energy loss and thermal degradation of the crystal. afit.edu The decay kinetics of this transient optical absorption are complex and can occur on timescales ranging from nanoseconds to microseconds, influenced by processes like tunnel transitions between trapped-electron and trapped-hole centers. optica.org

The following table summarizes the key optical absorption bands associated with defects in this compound:

| Defect Center | Associated Phenomenon | Peak Absorption Wavelength |

| Trapped electron at oxygen vacancy (Vₒ⁺) | Transient optical absorption | ~300 nm afit.eduoptica.orgresearchgate.net |

| Trapped hole on oxygen ion | Transient optical absorption | 500-700 nm afit.eduoptica.orgresearchgate.net |

Methodologies for Defect Density Control and Mitigation

Controlling and mitigating the density of defects in this compound crystals is crucial for improving their performance in demanding optical applications. Several strategies are employed to achieve this.

Crystal Growth Optimization: The quality of the crystal is highly dependent on the growth technique. crylink.com Advanced methods like the top-seeded solution growth (TSSG) and hybrid methods allow for precise control over crystal orientation and can lead to a lower defect density compared to traditional methods like the Czochralski and flux methods. crylink.com In-situ monitoring and computer simulations during the growth process can also help to optimize parameters and improve crystal quality. crylink.com

Surface Polishing and Processing: The surface of the crystal is particularly susceptible to defects introduced during polishing. spiedigitallibrary.org Chemical-mechanical polishing is a common technique, but it can introduce subsurface damage and contamination. spiedigitallibrary.org Therefore, optimizing the polishing process is critical to minimize these defects. optica.org

Post-Growth Treatments:

Annealing: High-temperature annealing can enhance the diffusion of oxygen atoms, which can help to improve the stoichiometry of the crystal and reduce certain defects. spiedigitallibrary.org

Laser Post-Treatment: Irradiating the crystal with a laser at an energy level below the damage threshold can be effective in removing some types of defects, thereby increasing the laser-induced damage threshold (LIDT) of the material. spiedigitallibrary.org

Ion-Beam Post-Treatment: This technique involves bombarding the material's surface with ions of specific energies to improve its properties. spiedigitallibrary.org

These methodologies aim to produce high-purity crystals with minimal defects, which is essential for the fabrication of high-performance nonlinear optical devices. firebirdoptics.com

Spectroscopic Probing of Electronic States and Lattice Dynamics in Lithium Triborate

Vibrational Spectroscopy for Chemical Bonding and Structural Modes

Vibrational spectroscopy serves as a powerful tool for elucidating the intricate details of chemical bonding and the collective atomic motions, or structural modes, within lithium triborate (LiB₃O₅). By analyzing the interaction of infrared radiation and inelastically scattered light with the crystal lattice, researchers can gain a deep understanding of its fundamental structure. The basic structural unit of the LBO crystal is the triborate group (B₃O₇), which is a six-membered ring composed of two planar BO₃ triangles and one BO₄ tetrahedron. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy of Boron-Oxygen Network

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a material by measuring its absorption of infrared radiation. In this compound, the FTIR spectrum is characterized by distinct absorption bands that correspond to the stretching and bending vibrations of the boron-oxygen (B-O) network. metu.edu.trresearchgate.net The structure of lithium borate (B1201080) glasses is composed of a B-O network built from planar three-coordinated (BO₃) and tetrahedral four-coordinated (BO₄) boron atoms. arcjournals.org The addition of an alkali oxide like Li₂O can transform some of the BO₃ units into BO₄ units. arcjournals.org

The vibrational modes of pure borate glasses are primarily active in three infrared spectral regions: researchgate.net

1200-1500 cm⁻¹: This region is assigned to the asymmetric stretching vibrations of the B-O bond within the trigonal BO₃ units. metu.edu.trresearchgate.net Specifically, bands around 1356 cm⁻¹ and 1430 cm⁻¹ are attributed to these vibrations. arcjournals.org

850-1200 cm⁻¹: This range corresponds to the B-O stretching vibrations of the tetrahedral BO₄ units. metu.edu.trresearchgate.net An asymmetric stretching band of B-O in the BO₄ unit is observed at 1130 cm⁻¹. metu.edu.tr

600-800 cm⁻¹: This region is associated with the bending vibrations of various borate segments. metu.edu.trresearchgate.net A band around 700 cm⁻¹ is attributed to the scissoring vibrations of B-O-B bridges within the boron-oxygen network. scielo.br

The presence of these distinct absorption bands in the FTIR spectrum of this compound provides direct evidence for the coexistence of both BO₃ and BO₄ structural units within its crystal lattice. metu.edu.trarcjournals.org

Table 1: Characteristic FTIR Vibrational Modes of this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Structural Unit |

|---|---|---|

| 1200-1500 | Asymmetric B-O stretching | BO₃ |

| 850-1200 | B-O stretching | BO₄ |

| 600-800 | Bending vibrations of borate segments | BO₃ and BO₄ |

| ~700 | B-O-B bridge bending | Boron-Oxygen Network |

Raman Spectroscopy for Phonon Modes and Local Structure Identification

Raman spectroscopy complements FTIR by probing different vibrational modes, specifically the phonon modes, which are quantized lattice vibrations. In this technique, a laser beam is scattered by the material, and the frequency shifts in the scattered light provide information about the vibrational energy levels. The Raman spectra of this compound are composed of internal modes from both BO₃ triangular units and BO₄ tetrahedra. pku.edu.cn

The analysis of Raman spectra allows for the identification of the local structure and the classification of vibrational modes based on their symmetry. colab.ws The strongest peak in the Raman spectrum of LBO, located around 754 cm⁻¹, is assigned to the symmetric breathing vibration of the B₃O₇ ring. researchgate.net Other intense Raman modes, such as the one at 631 cm⁻¹, are related to the bending vibration of BO₃ units. researchgate.net The asymmetric stretching and bending vibrations of the tetrahedral BO₄ groups give rise to a weak band at 1158 cm⁻¹ and a strong band at 431 cm⁻¹, respectively. researchgate.net

The external vibrations of the trigonal (BO₃)³⁻ and tetrahedral (BO₄)⁵⁻ ions in the six-membered boron-oxygen rings are prominent at low wavenumbers, while the internal vibrations of the (BO₄)⁵⁻ ions are stronger above 200 cm⁻¹. researchgate.netcambridge.org The Raman spectra of LBO show more and stronger lines compared to other borate crystals like BaB₂O₄, which is attributed to the slope and distortions of the B₃O₇ rings and their constituent BO₃ and BO₄ units. researchgate.netcambridge.org

Table 2: Selected Raman Phonon Modes in this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Structural Unit/Group |

|---|---|---|

| 431 | Bending vibration | BO₄ |

| 631 | Bending vibration | BO₃ |

| 754 | Symmetric breathing vibration | B₃O₇ ring |

| 1158 | Asymmetric stretching | BO₄ |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique used to detect and characterize paramagnetic species, which are atoms, ions, or molecules with unpaired electrons.

Detection and Characterization of Paramagnetic Centers

In as-grown this compound crystals, EPR studies have identified the presence of intrinsic point defects such as oxygen and lithium vacancies. researchgate.net When the crystal is exposed to ionizing radiation like x-rays at low temperatures (e.g., 77 K), "free" electrons and holes are generated. researchgate.netaip.orgaip.org These charge carriers can become trapped at pre-existing defects, creating paramagnetic centers that are detectable by EPR. researchgate.netoptica.org

Trapped-Electron Centers: Electrons can be trapped at oxygen vacancies. The unpaired electron is primarily localized on one of the neighboring boron ions, resulting in a characteristic EPR signal with a large hyperfine splitting from a ¹¹B nucleus. researchgate.netaip.orgaip.orgoptica.org This center is associated with an optical absorption band near 300 nm. researchgate.netaip.orgaip.org

Trapped-Hole Centers: Holes can become self-trapped on oxygen ions due to significant lattice relaxation of a neighboring four-fold coordinated boron ion. researchgate.net This creates an EPR signal with a smaller ¹¹B hyperfine splitting. researchgate.netaip.orgaip.org Another type of hole center involves a hole trapped on an oxygen ion adjacent to a lithium vacancy, which is more thermally stable. researchgate.net These trapped-hole centers are linked to optical absorption bands in the 500-600 nm region. researchgate.netoptica.org

Irradiation of LBO can also lead to the formation of other paramagnetic centers. For instance, a four-line EPR spectrum with a 12.2 G splitting has been assigned to a trapped-hole center, while another four-line spectrum with a 120 G splitting is attributed to a trapped-electron center, both showing hyperfine interaction with a ¹¹B nucleus. aip.orgaip.org

Insights into Impurity Valence States and Coordination Environments

EPR spectroscopy is also invaluable for investigating the valence states and coordination environments of impurity ions within the this compound lattice.

In copper-doped LBO, Cu⁺ ions can be introduced into the crystal at high temperatures, occupying both Li⁺ sites and interstitial positions. afit.edu Upon irradiation, Cu⁺ ions at Li⁺ sites can trap a hole, converting to paramagnetic Cu²⁺ ions (3d⁹ configuration). afit.edu Concurrently, Cu⁺ ions at interstitial sites can trap an electron, forming neutral Cu⁰ atoms (3d¹⁰4s¹ configuration). afit.edu The EPR spectra can distinguish between isolated Cu²⁺ ions and those perturbed by nearby defects. afit.edu

Similarly, in manganese-doped borate glasses, EPR is used to confirm that manganese is incorporated as Mn²⁺ ions. researchgate.net The EPR spectra of Cu²⁺ in borate glasses can provide information about its coordination environment, with the g-values being characteristic of a 3d⁹ ion in an octahedrally coordinated site, often elongated due to the Jahn-Teller effect. icm.edu.pl

Table 3: Paramagnetic Centers in this compound Identified by EPR

| Center | Description | Formation | Associated Optical Absorption |

|---|---|---|---|

| Trapped Electron | Electron trapped at an oxygen vacancy, localized on a neighboring boron. | Irradiation | ~300 nm |

| Self-Trapped Hole | Hole self-trapped on an oxygen ion. | Irradiation | 500-600 nm |

| Lithium Vacancy-Hole | Hole trapped on an oxygen adjacent to a lithium vacancy. | Irradiation | 500-600 nm |

| Cu²⁺ | Cu⁺ at a Li⁺ site traps a hole. | Doping and Irradiation | - |

| Cu⁰ | Interstitial Cu⁺ traps an electron. | Doping and Irradiation | - |

Luminescence Spectroscopy for Electronic Transitions

Luminescence spectroscopy investigates the light emitted from a material after it has absorbed energy. This emission provides insights into the electronic structure and relaxation processes within the material.

In nominally pure this compound crystals, a broad-band photoluminescence is observed in the 3.5-4.5 eV range when excited by photons with energies above 7.5 eV. medphysics-irk.ruresearchgate.net The excitation spectrum for this luminescence shows a strong peak around 7.9-8.0 eV. medphysics-irk.ru This intrinsic luminescence is attributed to the radiative decay of relaxed electronic excitations, such as self-trapped excitons. medphysics-irk.ruresearchgate.net The shape of the luminescence band is nearly Gaussian, peaking around 4.0 eV, and is similar when excited by either photons or X-rays. medphysics-irk.ru

In copper-doped LBO, a photoluminescence band peaking near 387 nm (3.2 eV) with an excitation peak near 273 nm (4.54 eV) is observed, confirming the presence of Cu⁺ ions at regular Li⁺ sites. afit.edu After irradiation and subsequent heating, a thermoluminescence peak appears at 120 °C with an emission maximum near 630 nm (1.97 eV). afit.edu EPR studies show this thermoluminescence occurs when trapped electrons are thermally released from interstitial Cu⁰ atoms and recombine with holes. afit.edu

In silver-doped LBO glass, photoluminescence in the 3.54–4.9 eV range is excited by photons with energies of 5.16–5.64 eV. optica.org The luminescence intensity at around 300 nm (4.13 eV) shows a clear dependence on the gamma-irradiation dose, suggesting its potential use in dosimetry. optica.org The mechanism is proposed to involve the radiative annihilation of relaxed exciton-like electronic excitations. optica.org

Transient optical absorption and luminescence studies have further elucidated the recombination processes. Pulsed cathodoluminescence kinetics are rate-limited by recombination involving hole centers and shallow B²⁺ electronic centers, accounting for the characteristic luminescence in the 4.0 eV region. researchgate.net

Table 4: Luminescence Properties of this compound

| Material | Excitation Energy/Wavelength | Emission Peak Energy/Wavelength | Origin of Luminescence |

|---|---|---|---|

| Pure LBO Crystal | > 7.5 eV (~7.9-8.0 eV peak) | 3.5-4.5 eV (~4.0 eV peak) | Radiative decay of relaxed electronic excitations (self-trapped excitons). medphysics-irk.ruresearchgate.net |

| Cu-doped LBO | ~4.54 eV (273 nm) | ~3.2 eV (387 nm) | Electronic transitions in Cu⁺ ions at Li⁺ sites. afit.edu |

| Cu-doped LBO (Thermoluminescence) | Irradiation followed by heating to 120°C | ~1.97 eV (630 nm) | Recombination of electrons released from Cu⁰ traps. afit.edu |

| Ag-doped LBO Glass | 5.16–5.64 eV (220-240 nm) | ~4.13 eV (300 nm) | Radiative annihilation of relaxed exciton-like electronic excitations. optica.org |

Photoluminescence (PL) and Photoluminescence Excitation (PLE) Mechanisms

Photoluminescence (PL) and Photoluminescence Excitation (PLE) are powerful spectroscopic techniques used to investigate the electronic structure and defect centers in materials. In this compound (LiB₃O₅), these studies have been instrumental in understanding its optical properties, particularly when doped with impurity ions.

In copper-doped this compound (LBO), a distinct PL band is observed around 387 nm, which is excited by a PLE band peaking near 273 nm. afit.edu This luminescence is attributed to the presence of Cu⁺ ions substituting for Li⁺ ions within the crystal lattice. afit.edu The diffusion of Cu⁺ ions into the LBO crystal at high temperatures leads to their occupation of both regular Li⁺ sites and interstitial positions. afit.edu The observed PL and PLE signals are specifically associated with the Cu⁺ ions at the regular lithium sites. afit.edu

The mechanism involves the excitation of an electron in the Cu⁺ ion, followed by its radiative relaxation back to the ground state, resulting in the emission of a photon. The energy of the emitted photon corresponds to the difference in energy levels of the Cu⁺ ion within the LBO host matrix.

Furthermore, studies on cerium-doped this compound have shown that the PL and PLE spectra are influenced by the concentration of the dopant and the excitation energy. In LGBO:Ce crystals, complex PL emission bands are observed, with the dominant band centered at 3.0 eV at 90 K. The PLE spectra reveal that the excitation of Ce³⁺ luminescence can occur through energy transfer from the host lattice. For instance, a dip in the PLE spectrum around 137–149 eV corresponds to the 1s edge of boron, indicating that electronic transitions from the core 1s level of boron to the conduction band can lead to the excitation of the Ce³⁺ ions.

Thermoluminescence (TL) Response and Kinetic Parameter Analysis

Thermoluminescence (TL) is the emission of light from an irradiated material upon heating. This phenomenon is utilized to study trapping states within the band gap of materials, which are often associated with defects or impurities. In this compound, TL studies, particularly on doped samples, provide insights into its potential for radiation dosimetry.

Undoped and aluminum-doped LiB₃O₅ exhibit three primary TL glow peaks at approximately 60, 130, and 200 °C when heated at a constant rate. researchgate.net The introduction of aluminum as a dopant significantly enhances the TL sensitivity, with 5 wt% Al-doped LBO being about 240 times more sensitive than its undoped counterpart. researchgate.net The TL emission spectrum for Al-doped LBO shows a maximum band around 520 nm. researchgate.net

In copper-doped LBO, a TL peak appears at 120 °C after irradiation with X-rays at room temperature. afit.edu The emission maximum for this peak is near 630 nm. afit.edu The mechanism for this TL peak involves the trapping of electrons and holes at different sites during irradiation. X-rays cause Cu⁺ ions at Li⁺ sites to trap a hole, forming Cu²⁺ ions, while Cu⁺ ions at interstitial sites trap an electron, forming Cu⁰ atoms. afit.edu Upon heating, the trapped electrons are thermally released from the interstitial Cu⁰ atoms. afit.edu However, the subsequent recombination of these electrons with the Cu²⁺ hole centers does not directly contribute to the observed TL emission due to thermal quenching at temperatures above room temperature. afit.edu

The kinetic parameters associated with the TL glow peaks, such as the activation energy (E) and the order of kinetics (b), are crucial for understanding the stability of the trapped charges. These parameters can be determined using methods like glow curve deconvolution (GCD). For Al-doped LiB₃O₅, the trap parameters have been obtained using GCD programs. researchgate.net In a study on this compound microparticles doped with zinc oxide nanoparticles (LBZ), the activation energies were found to be in the range of 1.14 to 2.2 eV, indicating the presence of deep trap states. oup.comcolab.ws The order of kinetics was determined to be first-order for a 0.2% dopant concentration and second-order for other concentrations. oup.comcolab.ws

Interactive Table: Thermoluminescence Kinetic Parameters in Doped this compound

Core-Level Spectroscopy: X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS)

Core-level spectroscopies, such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS), are powerful surface-sensitive techniques that provide information about the elemental composition, chemical states, and electronic structure of materials. malvernpanalytical.comwikipedia.org

X-ray Photoelectron Spectroscopy (XPS) operates by irradiating a sample with X-rays, which causes the ejection of core-level electrons. malvernpanalytical.com By analyzing the kinetic energy of these photoelectrons, the binding energy of the electrons can be determined, which is characteristic of each element and its chemical environment. rsc.org Studies on LiB₃O₅ surfaces using XPS have been conducted to determine their electronic parameters. researchgate.net After cleaning the surface by ion beam sputtering, the ratio of the constituent elements was found to be in close agreement with the formal composition of LBO. researchgate.net XPS depth profiling has also revealed the presence of a thin carbon contamination layer (approximately 20 Å) on the top surface of LBO crystals. researchgate.net Furthermore, XPS has been used to investigate the chemical states of the constituent elements at LBO surfaces, with comparisons made between samples prepared by different methods. researchgate.net

First Principles and Computational Investigations of Lithium Triborate

Density Functional Theory (DFT) for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the structural and electronic properties of crystalline materials like lithium triborate.

Electronic Band Structure and Density of States Derivations

First-principles DFT calculations have been instrumental in elucidating the electronic properties of this compound. The electronic band structure and density of states (DOS) are key to understanding its optical and electrical behavior.

Systematic computational investigations reveal that LBO is a wide-bandgap insulator. aip.org Calculations using the Perdew–Burke–Ernzerhof generalized gradient approximation (GGA-PBE) functional indicate a direct bandgap of approximately 6.39 eV, with both the valence band maximum (VBM) and the conduction band minimum (CBM) located at the Γ point of the first Brillouin zone. aip.org However, it is a known tendency of GGA functionals to underestimate bandgaps. More accurate hybrid functional calculations, such as HSE06, predict a larger bandgap of around 8.12 eV, which is in better agreement with experimental findings that suggest a wide direct bandgap of 7.73 eV. aip.org

The partial density of states (PDOS) analysis shows that the electronic states near the Fermi level are primarily composed of O 2p orbitals, forming the top of the valence band. aip.org The conduction band is mainly derived from Li s orbitals. aip.org This indicates a highly ionic character of the bonds within the LBO crystal. aip.org The Bader charge analysis further supports this, showing charges of +0.91 |e| for Li, +2.32 |e| for B, and -1.58 |e| for O, which are close to their formal valence states. aip.org The strong covalent bonds within the (B₃O₅)⁻ anionic framework and the ionic nature of the interaction with Li⁺ ions are fundamental to LBO's structural and electronic properties.

| Property | GGA-PBE Value | HSE06 Value | Experimental Value |

| Bandgap (eV) | 6.39 (Direct) aip.org | 8.12 aip.org | 7.73 (Direct) aip.org |

Phonon Dispersion Relations and Vibrational Dynamics

The dynamical stability of a crystal lattice can be assessed through the calculation of its phonon dispersion relations. For this compound, phonon dispersion curves calculated using DFT show no imaginary frequencies across the entire Brillouin zone, which confirms its thermodynamic and dynamic stability at the ground state. aip.org

The vibrational density of states (VDOS) provides insight into the contributions of different atoms to the vibrational modes. aip.org

High-frequency modes (> 15 THz): These are predominantly associated with the stretching and bending vibrations of the strong covalent B-O bonds within the BO₃ and BO₄ units.

Low-frequency modes: These originate from the vibrations of the heavier Li ions and the collective motions of the borate (B1201080) framework, including librational modes of the B-O groups. aip.org

The analysis of vibrational modes is also crucial for understanding thermal properties and the mechanisms of thermal expansion. The relatively weak bonding of lithium ions is suggested by their contribution to the low-frequency part of the VDOS. researchgate.net

Prediction of Thermomechanical Stability and Anisotropy

Computational studies have been employed to predict the mechanical properties and stability of LBO. The calculated elastic constants indicate that LBO is a mechanically stable material. aip.org Key mechanical parameters derived from these constants include the bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν).

First-principles calculations yield a Young's modulus of 126 GPa, indicating a moderate stiffness. aip.org The ratio of bulk to shear modulus (G/B) and Poisson's ratio are used to predict the ductile or brittle nature of a material. For LBO, the calculated G/B ratio is 0.59 and the Poisson's ratio is 0.25, which suggests good mechanical stability. aip.org

LBO crystals exhibit significant anisotropy in their thermomechanical properties, which is a critical consideration for their use in high-power laser applications. The thermal expansion coefficient and thermal conductivity vary along different crystallographic directions. spiedigitallibrary.orgresearchgate.net This anisotropy can lead to thermal stress and deformation under temperature gradients. spiedigitallibrary.org Finite element analysis simulations are often used to model the thermal stress distribution in LBO crystals, especially when they are coated with other materials. researchgate.net

| Property | Calculated Value |

| Young's Modulus (E) | 126 GPa aip.org |

| Poisson's Ratio (ν) | 0.25 aip.org |

| Bulk to Shear Modulus Ratio (G/B) | 0.59 aip.org |

Computational Modeling of Ion Transport and Defect Energetics

Beyond its optical applications, this compound has been investigated as a potential solid-state electrolyte for lithium-ion batteries. Computational modeling is essential for understanding the mechanisms of ion transport and the role of defects in facilitating or hindering this process.

Simulation of Lithium Ion Migration Pathways and Activation Barriers

DFT calculations combined with methods like the Nudged Elastic Band (NEB) are used to simulate the migration of lithium ions through the crystal lattice and to determine the associated activation energy barriers. aip.org These simulations have revealed that LBO exhibits one-dimensional (1D) Li⁺ diffusion channels. aip.org

The crystal structure of LBO, belonging to the orthorhombic Pna2₁ space group, consists of a three-dimensional network of corner-sharing BO₃ triangles and BO₄ tetrahedra. aip.org The Li⁺ ions are situated in tetrahedral sites arranged in a zigzag pattern along the c-axis. aip.org

Simulations have identified several possible Li⁺ hopping mechanisms:

Vacancy-mediated hopping: A Li⁺ ion moves to an adjacent vacant Li site.

Interstitial hopping: An interstitial Li⁺ ion moves to another interstitial site.

Knock-off mechanism: An interstitial Li⁺ ion pushes a lattice Li⁺ ion into an adjacent interstitial site.

Computational results show that the most favorable migration pathway is a zigzag path between nearest-neighbor Li sites along the c-axis, which is a vacancy-hosted ion hopping mechanism. aip.org This pathway has an remarkably low activation barrier of approximately 15 meV. aip.orgresearchgate.net In contrast, the activation barrier for interstitial Li⁺ hopping along the a-axis is significantly higher at 0.479 eV, and the knock-off mechanism along the c-axis has a barrier of 0.396 eV. aip.org This strong anisotropy in activation barriers suggests that LBO should behave as a fast-ion conductor, with ion transport predominantly occurring along the c-direction. aip.org

| Migration Mechanism | Migration Direction | Activation Barrier (eV) |

| Vacancy Hopping | c-axis (zigzag) | ~0.015 aip.orgresearchgate.net |

| Interstitial Hopping | a-axis | 0.479 aip.org |

| Knock-off Mechanism | c-axis | 0.396 aip.org |

Analysis of Defect Formation and Diffusion Energetics

The concentration and mobility of charge carriers, which can be intrinsic defects like vacancies or interstitials, determine the ionic conductivity. aip.org Therefore, understanding the energetics of defect formation is crucial. DFT calculations are used to compute the formation energies of various point defects, such as lithium vacancies (VLi), boron vacancies (VB), and oxygen vacancies (VO), as well as Frenkel defects (a vacancy-interstitial pair).

In the context of Li-ion transport, the dominant charge carriers can be either lithium interstitials (Lii⁺) or lithium vacancies (VLi). aip.org The concentration of these defects is determined by their formation energy. For instance, in lithium metaborate (B1245444) (LiBO₂), a related compound, the formation energy of a lithium vacancy is calculated to be lower in the tetragonal phase compared to the monoclinic phase, suggesting a higher vacancy concentration in the former. arxiv.org

Computational studies on lithium borates show that the presence of defects can significantly influence ion migration barriers. For example, in LiBO₂, oxygen vacancies can lower the migration energy barrier in the monoclinic phase but increase it in the tetragonal phase. rsc.org Conversely, boron vacancies have been shown to significantly reduce the migration barrier in both polymorphs of LiBO₂, thereby enhancing ionic conductivity. rsc.org While specific defect formation energies for LBO are part of broader computational studies, the general principles derived from related borate systems highlight the critical interplay between defect chemistry and ion transport properties. The low migration barrier for vacancy-mediated hopping in LBO suggests that lithium vacancies are the key charge carriers for ionic conduction. aip.org

Predictive Materials Design and Computational Screening

Computational screening and first-principles calculations are powerful tools for predictive materials design, enabling the identification of promising materials for specific applications before extensive experimental synthesis and testing. lbl.gov this compound has been a subject of such computational investigations, primarily exploring its potential as a solid-state electrolyte for next-generation lithium-ion batteries. researchgate.netaip.org

Through systematic first-principles calculations, LBO has been identified as a promising candidate for a solid-state electrolyte. aip.org These computational studies predict several key properties that are desirable for this application. LBO is shown to be a thermodynamically and mechanically stable insulator with a large indirect wide bandgap of about 6.4 eV. researchgate.netaip.org This wide bandgap is crucial for preventing electronic leakage in a battery.

A critical property for an electrolyte is ionic conductivity. Computational screening using methods like the bond-valence method initially suggested the existence of one-dimensional channels for lithium ion diffusion in LBO. aip.org More detailed simulations based on first-principles calculations have confirmed that LBO can act as a fast lithium-ion conductor. researchgate.netaip.org The calculations pinpoint a very low migration energy barrier of approximately 15 meV for lithium-ion hopping via a vacancy-assisted mechanism. aip.org This rapid diffusion occurs primarily along the c-axis of the crystal structure in a characteristic zig-zag path. researchgate.netaip.org

Beyond evaluating the intrinsic properties of LBO, computational studies also guide strategies for material enhancement. For instance, based on the understanding that oxysulfides can combine the high ionic conductivity of sulfides with the stability of oxides, theoretical calculations suggest that sulfur doping could be an effective strategy for further improving the ionic conductivity of LBO. aip.org This demonstrates the predictive power of computational screening in designing new materials with tailored properties based on the LBO structure. aip.org The general approach involves using high-throughput quantum chemical predictions to assess properties like redox potential, stability, and solubility to down-select promising candidates from large databases. materialsvirtuallab.org

Table 2: Predicted Properties of this compound from Computational Screening

| Property | Computational Method | Predicted Value / Finding | Implication for Materials Design | References |

|---|---|---|---|---|

| Stability | First-Principles DFT | Thermodynamically and mechanically stable | Suitable for use as a stable component in devices like batteries. | researchgate.netaip.org |

| Electronic Structure | First-Principles DFT | Indirect wide bandgap of 6.4 eV | Acts as an electronic insulator, preventing short circuits in batteries. | researchgate.netaip.org |

| Li-ion Conduction | Bond-Valence Method | Existence of 1D diffusion channels | Indicates potential for fast ion transport. | aip.org |

| Li-ion Migration Barrier | First-Principles DFT | ~15 meV (vacancy-assisted, along c-axis) | Predicts fast Li-ion conductivity, a key feature for a solid-state electrolyte. | researchgate.netaip.org |

| Li-ion Diffusion Path | First-Principles DFT | Zig-zag path along the c-direction | Provides a mechanistic understanding of the high ionic mobility. | researchgate.netaip.org |

| Material Enhancement | First-Principles DFT | Sulfur doping suggested to improve ionic conductivity | A predictive strategy for designing improved LBO-based materials. | aip.org |

Advanced Micro and Nanofabrication of Lithium Triborate for Functional Structures

Waveguide Engineering and Fabrication Strategies

Optical waveguides confine and direct light, forming the fundamental building blocks of integrated photonic circuits. In LBO, several methods have been explored to create these guiding structures, each with distinct advantages and characteristics.

Ion implantation is a powerful and versatile technique for fabricating waveguides in optical materials by modifying their refractive index. thescipub.com This method offers precise control over the depth and magnitude of the refractive index change by adjusting the ion species, energy, and fluence (dose). thescipub.com In LBO, implanting high-energy ions, such as mega-electron-volt (MeV) Helium (He+) ions, creates a buried layer of lower refractive index at the end of the ion track. aip.orgoptica.org This low-index barrier confines light between it and the crystal surface, forming a planar waveguide.

Early research demonstrated the feasibility of creating planar waveguides in LBO using MeV He+ ion implantation. aip.org A key challenge was achieving high light transmission through these waveguides. Initial attempts with single-energy implantation resulted in low coupling and propagation efficiencies. aip.org A significant improvement was achieved by using multiple-energy He+ ion implantation. This approach creates a broader and more robust optical barrier, which better confines the light and reduces leakage, a phenomenon known as the tunnel effect. aip.orgoptica.org

Subsequent annealing of the implanted LBO crystals was found to be a crucial step. The implantation process inevitably introduces some damage to the crystal lattice, which can be partially repaired by thermal annealing. This process can increase the transmission efficiency of the waveguides significantly. aip.org

Channel waveguides, which confine light in two dimensions, have also been fabricated in LBO. This is achieved by implanting the ions through a mask, such as a gold wire, which protects specific regions of the crystal from implantation. aip.org These channel waveguides are essential for creating integrated optical circuits and have been successfully used for second-harmonic generation. aip.org

Table 1: Research Findings on Ion Implantation in Lithium Triborate

| Ion/Energy | Fluence (ions/cm²) (if available) | Waveguide Type | Key Findings | Reference |

|---|---|---|---|---|

| MeV He+ | Not specified | Planar & Channel | Multiple-energy implantation significantly improves waveguide transmission compared to single-energy implantation. | aip.org |

| MeV He+ | Not specified | Planar | Annealing post-implantation increases transmission by up to 24% for TE polarized light and 71% for TM polarized light. | aip.org |

| MeV He+ | Not specified | Channel | Successful fabrication of channel waveguides for second-harmonic generation demonstrated. | aip.org |

| Light ions (e.g., H+, He+) | Higher dose required | General | Requires a higher dose to form waveguide structures compared to heavy ions. | thescipub.com |

| Heavy ions (e.g., C+, O+, Cu+) | As low as 10¹³ | General | Can form waveguides at lower fluences than light ions. | thescipub.com |

Femtosecond laser direct writing (FLDW) has emerged as a powerful and flexible technique for three-dimensional (3D) microfabrication inside transparent materials like LBO. mdpi.commq.edu.au This method utilizes the nonlinear absorption of tightly focused, ultrashort laser pulses to induce a localized and permanent modification of the refractive index. mq.edu.aumdpi.com By translating the material relative to the laser focus, complex 3D optical circuits can be directly inscribed within the crystal. mdpi.com

In LBO, FLDW has been successfully used to fabricate depressed-cladding waveguides. researchgate.net In this configuration, the laser writes a series of parallel lines that surround a central region. The laser-modified tracks have a slightly lower refractive index than the pristine crystal, effectively creating a light-guiding core in the unmodified area between them. This technique has been employed to create waveguides for frequency doubling applications, demonstrating efficient second-harmonic generation (SHG) from both 1064 nm to 532 nm and 1560 nm to 780 nm. researchgate.net

The properties of the fabricated waveguides, such as mode profiles and propagation losses, are highly dependent on the laser writing parameters, including pulse energy, repetition rate, and scanning speed. researchgate.netresearchgate.net The ability to tailor the waveguide's cross-section and polarization properties by adjusting these parameters makes FLDW a versatile tool for creating custom photonic devices. researchgate.net Research has shown that this technique holds potential for building compact frequency converters and integrated devices for applications in quantum photonics. researchgate.net

Table 2: Research Findings on Femtosecond Laser Direct Writing in this compound

| Application | Wavelength Conversion | Max Conversion Efficiency | Key Findings | Reference |

|---|---|---|---|---|

| Frequency Doubling | 1064 nm → 532 nm | 4.8% | Fabrication of depressed-cladding waveguides for compact frequency converters. | researchgate.net |

| Frequency Doubling | 1560 nm → 780 nm | 8.6% | Demonstrates potential for integrated nonlinear optics and quantum photonics applications. | researchgate.net |

| General Waveguide Fabrication | Not Applicable | Not Applicable | FLDW is a powerful technique for 3D micro-engineering of various materials. | researchgate.net |

Diffusion is a well-established method for fabricating waveguides in various optical crystals, most notably lithium niobate. soc.co.jp The process involves introducing a dopant material onto the crystal surface, which is then driven into the substrate by thermal diffusion at high temperatures. soc.co.jp This creates a region with a higher refractive index near the surface, forming a planar waveguide.

While extensively used for materials like lithium niobate, where titanium in-diffusion or proton exchange are common, the application of diffusion-based techniques specifically to LBO is less documented in the provided search results. soc.co.jpkth.sedigitalo.cz The general principle, governed by Fick's law, results in a graded-index profile, typically with a semi-Gaussian shape. soc.co.jp The diffusion process is highly dependent on temperature and time, which control the depth and concentration profile of the dopant. soc.co.jp